5-Amino-2-methylnicotinamide

Übersicht

Beschreibung

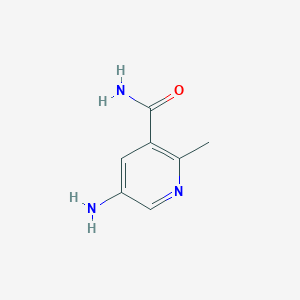

5-Amino-2-methylnicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acidIts molecular formula is C7H9N3O, and it has a molecular weight of 151.17 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylnicotinamide typically involves the reaction of 2-methylnicotinic acid with ammonia or an amine source under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert 2-methylnicotinic acid to its corresponding acid chloride, which then reacts with ammonia to form the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Hofmann Degradation of Nicotinamide Derivatives

-

The Hofmann reaction converts nicotinamide derivatives to aminopyridines. For example, nicotinamide reacts with potassium hypobromite to yield 3-aminopyridine .

-

Analogous pathway : 2-methylnicotinamide undergoes Hofmann degradation to produce 5-amino-2-methylnicotinamide. Conditions involve alkaline hypobromite at elevated temperatures .

Alkylation and Amination

Functional Group Reactivity

The amino and methyl groups enable distinct transformations:

Amino Group Reactions

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

-

Diazotization : Forms diazonium salts under nitrous acid, enabling coupling reactions with phenols or amines .

Methyl Group Reactions

-

Oxidation : The 2-methyl group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding 5-amino-2-carboxynicotinamide .

-

Halogenation : Bromination at the methyl position occurs under radical conditions (e.g., NBS/light) .

Redox Reactions

The pyridine ring participates in redox processes:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | H₂/Pd-C | Piperidine derivative | 65% | |

| Oxidation | KMnO₄/H⁺ | 5-Amino-2-carboxynicotinamide | 50% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Nicotinamide N-Methyltransferase Inhibition

5-AMNA serves as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several metabolic disorders, including obesity and type 2 diabetes. NNMT catalyzes the N-methylation of nicotinamide, influencing cellular metabolism and energy homeostasis. Studies have shown that NNMT inhibitors can enhance muscle strength and regenerative capacity in aged muscle tissues, indicating potential therapeutic benefits for age-related muscle degeneration .

Table 1: Effects of NNMT Inhibition by 5-AMNA

Cancer Research

2.1 Role in Cancer Metabolism

Research indicates that elevated levels of metabolites associated with NNMT activity can correlate with poorer survival rates in certain cancers, such as cervical and colorectal cancer. Inhibiting NNMT using compounds like 5-AMNA may reduce tumor burden by preventing metastasis without affecting the viability of cancer cells .

Table 2: Impact of NNMT Inhibition on Cancer Cells

Neuroprotective Effects

5-AMNA's role extends to neuroprotection, particularly in models of neurodegenerative diseases. The compound has been shown to reduce apoptosis in neuroblastoma cells, suggesting a protective effect against neuronal cell death .

Table 3: Neuroprotective Effects of 5-AMNA

Metabolic Disorders

4.1 Anti-Obesity Potential

The inhibition of NNMT by compounds like 5-AMNA has been linked to reduced lipogenesis and improved metabolic profiles in animal models. This suggests that targeting NNMT could be a viable strategy for developing anti-obesity therapies .

Case Studies

Case Study 1: NNMT Inhibition and Muscle Regeneration

In a study involving aged mice, daily administration of an NNMT inhibitor led to significant improvements in muscle strength and regenerative capacity compared to control groups receiving saline injections. This underscores the potential for 5-AMNA as a therapeutic agent in age-related muscle degeneration.

Case Study 2: Impact on Obesity

A study on diet-induced obese mice demonstrated that treatment with 5-AMNA resulted in substantial weight loss and improved metabolic health markers without adverse effects, highlighting its promise as a therapeutic option for obesity management.

Wirkmechanismus

The mechanism of action of 5-Amino-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production in cells by participating in the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound also affects DNA repair and cellular stress responses, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-5-methylnicotinamide

- Nicotinamide

- Nicotinamide mononucleotide

Uniqueness

5-Amino-2-methylnicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biologische Aktivität

5-Amino-2-methylnicotinamide (5-Amino-2-MNA) is a derivative of nicotinamide, playing a significant role in NAD+ metabolism and various biological processes. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

5-Amino-2-MNA has a molecular formula of CHNO and a molecular weight of approximately 151.17 g/mol. Its structure includes a pyridine ring with an amino group and a methyl substitution, classifying it within the nicotinamide family. The compound's biological activities are closely linked to its ability to influence NAD+ synthesis and metabolism.

NAD+ Metabolism

The primary biological activity of 5-Amino-2-MNA is associated with its role as a substrate for nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to produce N1-methylnicotinamide (MNAM), which can influence various metabolic pathways, including:

- Energy Metabolism : Increased levels of NAD+ can enhance cellular metabolism and improve insulin sensitivity, potentially benefiting metabolic disorders such as obesity and type 2 diabetes .

- Lipid Metabolism : Research indicates that 5-Amino-2-MNA may impact lipid metabolism, leading to alterations in energy expenditure.

- Epigenetic Regulation : NNMT's activity links nicotinamide metabolism with epigenetic modifications, affecting gene expression and cellular functions .

In Vivo Studies

Recent studies have demonstrated the effects of 5-Amino-2-MNA on various biological systems:

- Weight Loss and Obesity Management : In animal models, inhibiting NNMT has shown promise in reducing white adipose tissue and improving metabolic health metrics .

- Muscle Recovery : A study involving muscle injury in mice indicated that treatment with NNMT inhibitors improved muscle recovery, suggesting potential applications in sports medicine and rehabilitation .

Case Studies

A notable case study examined a young male with an undiagnosed neurodegenerative disease, revealing insights into dysfunctional nicotinamide metabolism. The study highlighted the importance of NAD+ production through nicotinamide pathways, suggesting that compounds like 5-Amino-2-MNA could play a role in therapeutic strategies for metabolic disorders .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| 5-Amino-2-MNA | Substrate for NNMT; influences NAD+ metabolism | Metabolic disorders, obesity management |

| Nicotinamide (NAM) | Precursor for NAD+; antioxidant properties | Skin care, anti-aging treatments |

| N1-Methylnicotinamide (MNAM) | Metabolite of NAM; immune modulation | Cancer immunotherapy |

Research Findings

Research has consistently shown that 5-Amino-2-MNA can:

- Enhance NAD+ levels in cells, thereby supporting various metabolic functions.

- Influence the expression of genes involved in inflammation and oxidative stress response.

- Exhibit potential as an adjunct therapy for conditions linked to impaired NAD+ metabolism such as neurodegenerative diseases and metabolic syndromes .

Eigenschaften

IUPAC Name |

5-amino-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,8H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABKNIBPQLSFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-78-5 | |

| Record name | 5-amino-2-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.